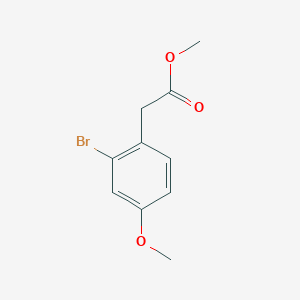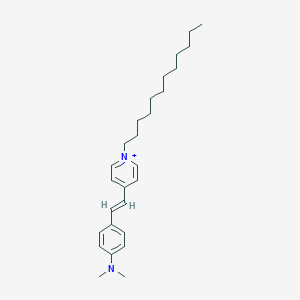
8-乙酰基-7-羟基香豆素
描述
8-Acetyl-7-hydroxycoumarin is a chemical compound with the molecular formula C11H8O4 . It is a derivative of coumarin, a heterocyclic compound composed of benzene and pyrone rings .
Molecular Structure Analysis
The molecular structure of 8-Acetyl-7-hydroxycoumarin consists of a coumarin core (a benzene ring fused with a pyrone ring) with an acetyl group at the 8th position and a hydroxy group at the 7th position .Chemical Reactions Analysis
While specific chemical reactions involving 8-Acetyl-7-hydroxycoumarin are not detailed in the retrieved papers, coumarin derivatives have been known to undergo various chemical reactions .Physical And Chemical Properties Analysis
8-Acetyl-7-hydroxycoumarin is a solid substance with a melting point of 167-171 °C (lit.) . Its molecular weight is 204.18 .科学研究应用
生物分子荧光标记
8-乙酰基-7-羟基香豆素: 由于其在紫外光激发下能够发射荧光,因此被用作天然荧光团。 这种特性在生物分子的荧光标记中特别有价值,这对于在分子水平上可视化和追踪生物过程至关重要 .
金属离子检测
该化合物的荧光特性使其成为检测金属离子的极佳试剂。 这种应用在各个领域都至关重要,包括环境监测,其中检测痕量金属离子可以表明污染 .
微环境极性检测
研究人员在细胞内微环境极性的研究中使用8-乙酰基-7-羟基香豆素。 了解极性可以提供对细胞膜动力学和蛋白质折叠的见解 .
pH 检测
8-乙酰基-7-羟基香豆素对 pH 变化的敏感性使其成为检测不同环境中 pH 水平的有用工具,这在化学分析和生物学研究中至关重要 .
抗菌活性
研究表明,7-羟基香豆素的衍生物具有抗菌活性。 这为开发用于治疗感染的新型抗菌剂8-乙酰基-7-羟基香豆素提供了可能性 .
发酵过程刺激
在生物技术领域,8-乙酰基-7-羟基香豆素已被鉴定为发酵过程的刺激剂。 这种应用对于生产生物燃料和其他基于发酵的产品具有重要意义 .
未来方向
作用机制
Target of Action
8-Acetyl-7-hydroxycoumarin is a coumarin-like compound found in Mexican patchouli (Tagetes lucida) that has anti-bacterial and anti-fungal activities . The primary targets of this compound are therefore bacterial and fungal cells.
Mode of Action
It is known that coumarin compounds often interfere with the replication and transcription processes of bacterial and fungal cells, leading to their death .
Biochemical Pathways
The biochemical pathways affected by 8-Acetyl-7-hydroxycoumarin are those involved in the replication and transcription of bacterial and fungal cells . By disrupting these processes, the compound prevents the growth and proliferation of these cells.
Pharmacokinetics
Coumarin compounds are generally known to be metabolized in the liver and excreted in the urine . The ADME properties of 8-Acetyl-7-hydroxycoumarin and their impact on its bioavailability remain to be investigated.
Result of Action
The result of the action of 8-Acetyl-7-hydroxycoumarin is the inhibition of bacterial and fungal growth. This is achieved through the disruption of critical cellular processes such as replication and transcription .
Action Environment
The action of 8-Acetyl-7-hydroxycoumarin can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
属性
IUPAC Name |
8-acetyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYMACPLPPQCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419935 | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6748-68-1 | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-ACETYL-7-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6QWL7EQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 8-Acetyl-7-hydroxycoumarin in developing potential analgesic agents?
A1: [] Research suggests that 8-Acetyl-7-hydroxycoumarin serves as a crucial starting material in synthesizing seselin derivatives, a class of compounds exhibiting promising antinociceptive properties. These derivatives, characterized by their angular pyranocoumarin skeleton, are synthesized through a series of reactions involving condensation with acetone, reduction, and dehydration. Notably, one derivative, seselin (4a), demonstrated significant antinociceptive activity in the writhing response assay induced by acetic acid, surpassing the efficacy of aspirin. This finding highlights the potential of 8-Acetyl-7-hydroxycoumarin as a scaffold for developing novel analgesics. (See: )
Q2: How does 8-Acetyl-7-hydroxycoumarin interact with human serum albumin?
A2: While specific details about the interaction mechanism require further investigation, studies utilizing spectroscopic methods and molecular modeling are underway to elucidate the binding characteristics of 8-Acetyl-7-hydroxycoumarin to human serum albumin []. Understanding this interaction is crucial as it can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its potential therapeutic applications.
Q3: Can 8-Acetyl-7-hydroxycoumarin be chemically modified to enhance its biological activity?
A3: [] Yes, research demonstrates that modifying 8-Acetyl-7-hydroxycoumarin can significantly impact its biological activity. For instance, incorporating a trifluoromethyl group into the coumarin structure resulted in a five-fold increase in beta‐site amyloid precursor protein cleaving enzyme 1 (BACE‐1) inhibition. Furthermore, researchers synthesized a coumarin‐donepezil hybrid by linking 8-Acetyl-7-hydroxycoumarin with donepezil. This hybrid molecule displayed dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and exhibited the ability to cross the blood-brain barrier, a crucial property for treating neurological disorders. (See: )
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)






![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)


![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)
